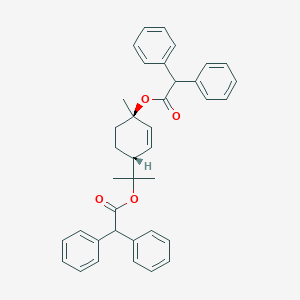
(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This usually involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve detailing the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, and stability .Aplicaciones Científicas De Investigación
Novel Brominated Flame Retardants
Brominated flame retardants, such as novel brominated flame retardants (NBFRs), have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. Research emphasizes the importance of understanding their environmental fate and toxicity due to the increasing application of NBFRs. Studies reveal significant gaps in knowledge regarding many NBFRs, indicating a need for further research on their presence in indoor environments and potential health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Catalytic Applications of Group 8 Half-Sandwich Complexes
Research on the chemistry and catalytic applications of Group 8 half-sandwich complexes, including those with α,β-unsaturated alkylidene and cumulenylidene groups, highlights the synthetic methodologies and reactions involving these complexes. These studies underscore the role of such compounds in catalytic transformations, particularly in C-C coupling reactions of alkynes, demonstrating their significance in synthetic chemistry and potential industrial applications (Cadierno, Gamasa, & Gimeno, 2004).
Environmental and Health Concerns of Chemicals
Extensive research on chemicals such as bisphenol A (BPA) and its alternatives has been conducted to assess their carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting potential. Studies aim to evaluate the safety of these substances when used in consumer products, particularly concerning exposure to (young) children and pregnant women. The findings highlight the need for comprehensive evaluations and targeted testing to understand better the health implications associated with these chemicals (den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Quantitative NMR for Natural Products Analysis
Quantitative NMR (qNMR) has emerged as a principal analytical method to meet the increased analytical demands in natural products research. This method is highly suitable for the selective recognition and quantitative determination of metabolites in complex biological matrices, offering a powerful tool for the discovery of new bioactive compounds and metabolome analysis (Pauli, Jaki, & Lankin, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
[(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38O4/c1-37(2,41-35(39)33(28-16-8-4-9-17-28)29-18-10-5-11-19-29)32-24-26-38(3,27-25-32)42-36(40)34(30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-24,26,32-34H,25,27H2,1-3H3/t32-,38-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFCJAFGMGAGW-YAYIQTBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H](C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436507 |
Source


|
| Record name | [(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene | |
CAS RN |
477528-49-7 |
Source


|
| Record name | [(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

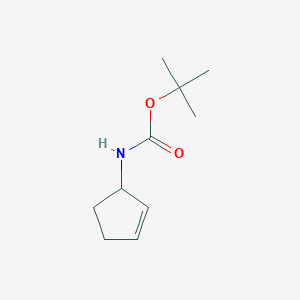
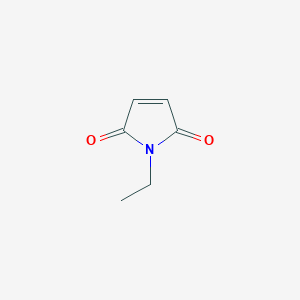
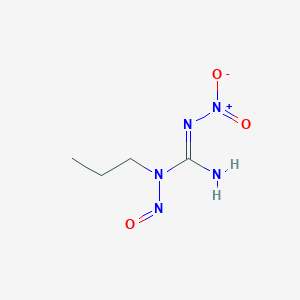
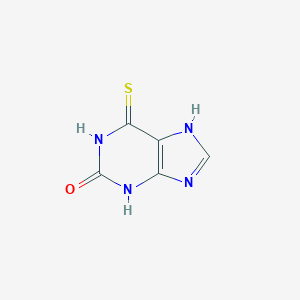
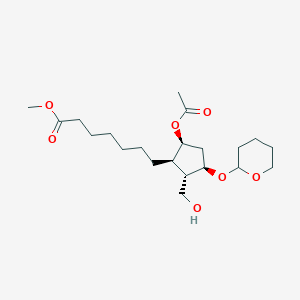
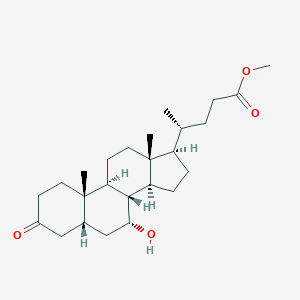
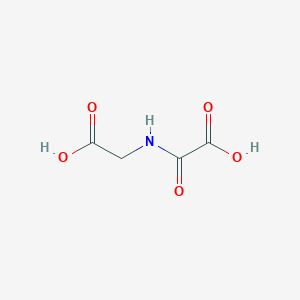
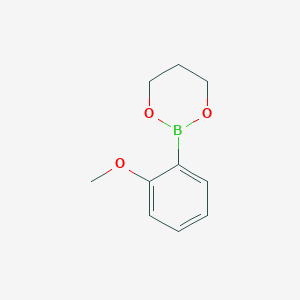
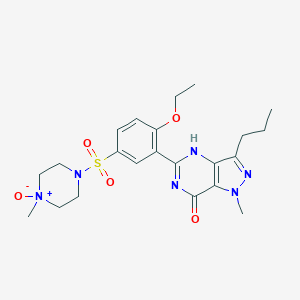
![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)
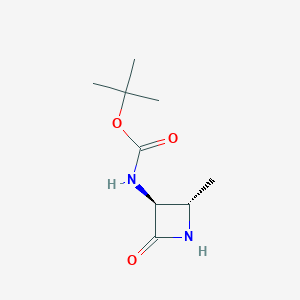
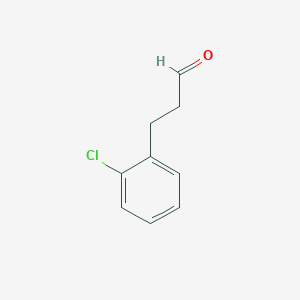
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)